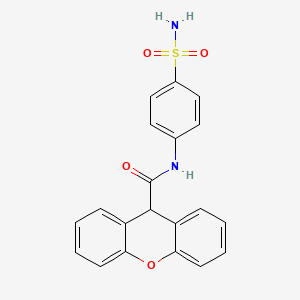

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoylphenyl group attached to a xanthene carboxamide structure. The unique structural features of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted xanthene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group enhances its interaction with target proteins involved in cancer progression.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism of action may involve the inhibition of bacterial enzymes or interference with cellular processes, making it a potential candidate for developing new antibiotics.

3. Histone Deacetylase Inhibition

this compound has been studied as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer and other diseases. By inhibiting HDAC activity, this compound may help in reactivating silenced tumor suppressor genes.

Materials Science Applications

1. Fluorescent Probes

Due to its xanthene structure, the compound can be utilized as a fluorescent probe in various imaging applications. Its photophysical properties make it suitable for use in bioimaging and as a marker in cellular studies.

2. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it an interesting candidate for use in OLEDs. Research into its application in organic electronics is ongoing, focusing on enhancing the efficiency and stability of light-emitting devices.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the expression of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

- N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

- N-(4-sulfamoylphenyl)benzamide

Uniqueness

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide stands out due to its unique xanthene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development .

Biological Activity

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a xanthene core fused with a sulfamoylphenyl group. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of approximately 306.35 g/mol.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzymatic activity and disrupting critical biological pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anti-cancer activities.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of target enzymes |

| Pathway Disruption | Interferes with signaling pathways |

| Therapeutic Effects | Potential anti-inflammatory and anti-cancer properties |

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have demonstrated its efficacy against breast cancer (MDA-MB-231 and T-47D) and neuroblastoma (SK-N-MC) cell lines using MTT assays. The compound showed comparable or enhanced activity relative to established anticancer agents like etoposide .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, thereby providing a therapeutic avenue for inflammatory diseases.

Case Studies

- In Vitro Antiproliferative Activity : A study conducted on various substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives highlighted the promising antiproliferative effects of this compound against multiple cancer cell lines. The highest activity was noted in derivatives with specific substitutions on the phenyl ring .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action through molecular docking studies, which indicated strong binding affinities to target enzymes involved in cancer progression. The compound's ability to disrupt these targets was linked to its structural characteristics, particularly the sulfamoyl group which enhances binding interactions .

Q & A

Q. What are the established synthetic methodologies for N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for high yield?

Basic

The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 4-aminobenzenesulfonamide with a halogenated xanthene precursor (e.g., 9-bromo-9H-xanthene) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfamoylphenyl intermediate .

Carboxamide Coupling : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to link the xanthene core to the sulfamoylphenyl group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Optimization : Control temperature (60–80°C for substitution, 0–25°C for coupling), solvent polarity (DMF for substitution, THF for coupling), and stoichiometry (1.2:1 molar ratio of xanthene precursor to sulfamoylphenyl derivative) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Basic

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 10.1–10.5 ppm), and xanthene CH (δ 5.2–5.8 ppm) .

- X-ray Diffraction (XRD) : Use SHELX-2018 for crystal structure refinement. Key parameters: space group P1̄, R1 < 0.05, and hydrogen bonding analysis between sulfamoyl and xanthene groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (exact mass calculated: 372.10296) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Basic

- HPLC Analysis : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirmed by peak integration .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Degradation products (e.g., hydrolyzed carboxamide) quantified via calibration curves .

Q. What advanced strategies are used to analyze structure-activity relationships (SAR) for carbonic anhydrase inhibition?

Advanced

- Crystallographic Docking : Resolve co-crystal structures with human carbonic anhydrase isoforms (e.g., hCA II and VII) to identify key interactions:

- Tail Modifications : Synthesize analogs with varying substituents on the xanthene core. For example, nitro groups at position 3 enhance inhibition (Ki < 10 nM for hCA VII vs. 50 nM for hCA II) .

Q. How can contradictory bioactivity data across isoforms (e.g., hCA II vs. VII) be resolved?

Advanced

- Isoform-Specific Assays : Use recombinant enzymes in fluorometric assays (4-nitrophenyl acetate hydrolysis) under identical buffer conditions (pH 7.4, 25°C). Normalize activity to protein concentration (Bradford assay) .

- Molecular Dynamics (MD) : Simulate binding dynamics (GROMACS, 100 ns) to identify conformational flexibility in the active site. For hCA VII, longer tail groups stabilize interactions with Val121, explaining selectivity .

Q. What methodologies are employed to study protein-ligand interactions in vitro?

Advanced

- Surface Plasmon Resonance (SPR) : Immobilize hCA II on a CM5 chip. Determine binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH (-12.5 kcal/mol) and ΔS (-15 cal/mol/K) to confirm entropy-driven binding .

Q. How can researchers assess the compound’s stability in physiological buffers?

Advanced

- LC-MS/MS Stability Assay : Incubate in PBS (pH 7.4, 37°C) for 24 hours. Monitor degradation via MRM transitions (m/z 372 → 228 for parent ion; m/z 155 → 110 for hydrolyzed product) .

- Chelation Studies : Add EDTA (1 mM) to test metal-catalyzed oxidation. No significant degradation indicates sulfamoyl-Zn²⁺ interaction stability .

Q. What computational approaches predict metabolic pathways and toxicity?

Advanced

Properties

Molecular Formula |

C20H16N2O4S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H16N2O4S/c21-27(24,25)14-11-9-13(10-12-14)22-20(23)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23)(H2,21,24,25) |

InChI Key |

FZQQOMVCTACDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.